molecular formula C4H3F2N3 B13521587 2,4-Difluoropyrimidin-5-amine

2,4-Difluoropyrimidin-5-amine

Cat. No.: B13521587
M. Wt: 131.08 g/mol
InChI Key: NXTLSJUQZGYUOI-UHFFFAOYSA-N
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Description

2,4-Difluoropyrimidin-5-amine is a fluorinated pyrimidine derivative Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoropyrimidin-5-amine typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 2,4-dichloropyrimidine with potassium fluoride in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures. This reaction replaces the chlorine atoms with fluorine atoms, yielding 2,4-Difluoropyrimidine, which can then be further aminated to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoropyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, fused heterocycles, and fluorinated derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2,4-Difluoropyrimidin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluoropyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoropyrimidin-5-amine is unique due to the presence of both fluorine atoms and an amino group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2,4-difluoropyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F2N3/c5-3-2(7)1-8-4(6)9-3/h1H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTLSJUQZGYUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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